1-(But-3-yn-2-yl)-1-ethylcyclobutane

Description

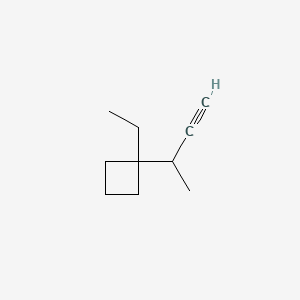

1-(But-3-yn-2-yl)-1-ethylcyclobutane is a bicyclic organic compound featuring a cyclobutane ring substituted with an ethyl group and a but-3-yn-2-yl moiety. The cyclobutane ring introduces significant angle strain due to its non-tetrahedral bond angles (~90°), which impacts its stability and reactivity compared to less strained cycloalkanes.

Properties

Molecular Formula |

C10H16 |

|---|---|

Molecular Weight |

136.23 g/mol |

IUPAC Name |

1-but-3-yn-2-yl-1-ethylcyclobutane |

InChI |

InChI=1S/C10H16/c1-4-9(3)10(5-2)7-6-8-10/h1,9H,5-8H2,2-3H3 |

InChI Key |

RINJFKMWHPNNSR-UHFFFAOYSA-N |

Canonical SMILES |

CCC1(CCC1)C(C)C#C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(But-3-yn-2-yl)-1-ethylcyclobutane typically involves the alkylation of cyclobutane derivatives. One common method includes the reaction of cyclobutyl lithium with but-3-yn-2-yl bromide under anhydrous conditions. The reaction is usually carried out in a solvent such as tetrahydrofuran (THF) at low temperatures to ensure high yield and purity.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the process. Catalysts and automated systems are often employed to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions: 1-(But-3-yn-2-yl)-1-ethylcyclobutane undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

Reduction: Hydrogenation reactions using catalysts like palladium on carbon can reduce the triple bond in the but-3-yn-2-yl group to form saturated derivatives.

Substitution: Halogenation reactions can introduce halogen atoms into the molecule, which can further undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an aqueous medium.

Reduction: Hydrogen gas with palladium on carbon catalyst.

Substitution: Bromine or chlorine in the presence of a suitable solvent.

Major Products Formed:

Oxidation: Ketones or carboxylic acids.

Reduction: Saturated hydrocarbons.

Substitution: Halogenated derivatives.

Scientific Research Applications

1-(But-3-yn-2-yl)-1-ethylcyclobutane has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.

Industry: Utilized in the development of new materials and as an intermediate in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 1-(But-3-yn-2-yl)-1-ethylcyclobutane involves its interaction with molecular targets such as enzymes or receptors. The compound’s unique structure allows it to fit into specific binding sites, modulating the activity of these targets. Pathways involved may include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

1-Ethylcyclobutane (CAS 4806-61-5)

- Molecular Formula : C₆H₁₂

- Molecular Weight : 84.16 g/mol

- Key Features : Lacks the alkyne group, resulting in lower polarity and reactivity. The absence of a triple bond limits its utility in reactions requiring unsaturated bonds, such as cycloadditions. Its physical properties (e.g., boiling point) are governed by weaker van der Waals interactions compared to the target compound .

2-Methylbutane (CAS 78-78-4)

- Molecular Formula : C₅H₁₂

- Molecular Weight : 72.15 g/mol

- Its inertness contrasts sharply with the strained cyclobutane and reactive alkyne in 1-(But-3-yn-2-yl)-1-ethylcyclobutane.

1-(2-Hydroxyphenyl)-3-methylbutan-1-one

- Molecular Formula : C₁₁H₁₄O₂

- Key Features : Contains a ketone and aromatic hydroxyl group, enabling hydrogen bonding and electrophilic substitution. Unlike the alkyne in the target compound, this structure is suited for pharmaceutical applications (e.g., drug intermediates) but lacks the strain-induced reactivity of cyclobutane .

Reactivity and Stability

- Ring Strain : The cyclobutane ring in the target compound is less stable than cyclohexane derivatives but more reactive due to angle strain. This contrasts with unstrained analogs like 2-methylbutane .

- Alkyne Reactivity : The but-3-yn-2-yl group enables Huisgen cycloaddition (click chemistry), a feature absent in 1-ethylcyclobutane or 2-methylbutane. This positions the compound as a valuable building block in polymer and medicinal chemistry .

Data Tables

Table 1: Comparison of Structural and Physical Properties

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups | Reactivity Highlights |

|---|---|---|---|---|

| This compound* | C₁₀H₁₄ | ~134 (estimated) | Cyclobutane, alkyne | Click chemistry, ring-opening |

| 1-Ethylcyclobutane | C₆H₁₂ | 84.16 | Cyclobutane | Limited to alkylation |

| 2-Methylbutane | C₅H₁₂ | 72.15 | Branched alkane | Combustion, solvent |

| 1-(2-Hydroxyphenyl)-3-methylbutan-1-one | C₁₁H₁₄O₂ | 178.23 | Ketone, hydroxyl | Hydrogen bonding, drug design |

Research Findings and Challenges

- Synthesis : The steric hindrance from the ethyl and butynyl groups on the cyclobutane ring complicates synthesis. Strategies may involve strain-release alkylation or alkyne-functionalized precursors.

- Stability : The compound is likely prone to ring-opening reactions under acidic or thermal conditions, a behavior observed in other strained cycloalkanes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.